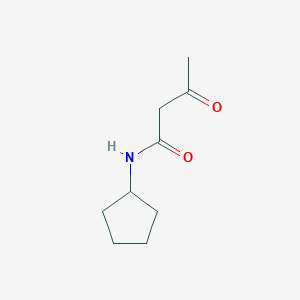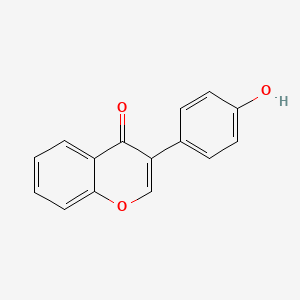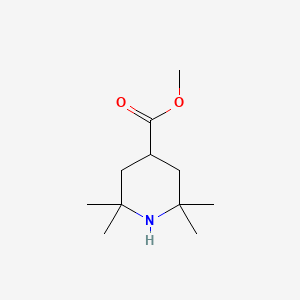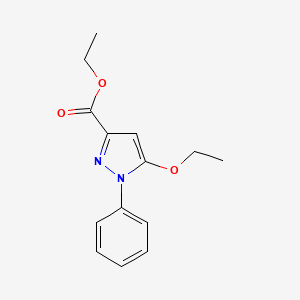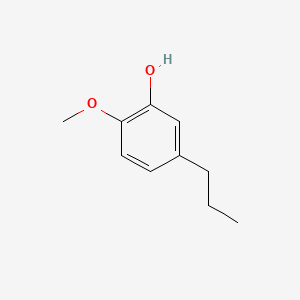
2-Methoxy-5-propylphenol
Overview
Description
. It is a type of phenol, characterized by a methoxy group (-OCH3) and a propyl group (-C3H7) attached to the benzene ring. This compound is known for its pleasant aroma and is often found in various natural sources, including certain types of wines and smoked foods .
Mechanism of Action
Target of Action
The primary target of 2-Methoxy-5-propylphenol is the Transient receptor potential cation channel subfamily A member 1 . This receptor has a central role in the pain response to endogenous inflammatory mediators and to a diverse array of volatile irritants .
Mode of Action
This compound interacts with its target receptor, causing changes in the perception of pain and response to various irritants
Biochemical Pathways
Given its interaction with pain receptors, it likely influences pathways related to pain perception and inflammation .
Pharmacokinetics
It is known to be slightly soluble in water and soluble in fat , which may impact its bioavailability and distribution within the body.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve modulation of pain perception and response to irritants
Biochemical Analysis
Biochemical Properties
It has been used in esterification reactions with a protonating acetic acid (AcA), H2SO4 catalyst, and water . The reactions were monitored, and it was determined that the functionalization’s best conditions were 130 °C, indicated total contained 2-Methoxy-5-propylphenol/AA 1:3 and 1 mol% rate-increasing H2SO4 .
Molecular Mechanism
It has been used in esterification reactions, which could suggest potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methoxy-5-propylphenol can be synthesized through several methods. One common approach involves the alkylation of guaiacol (2-methoxyphenol) with propyl halides under basic conditions. The reaction typically uses a strong base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) to deprotonate the phenol, followed by the addition of a propyl halide (e.g., propyl bromide) to introduce the propyl group .
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic processes to enhance yield and selectivity. For example, hydrodeoxygenation of lignin-derived compounds using metal catalysts such as palladium or platinum can produce phenolic compounds, including this compound .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-propylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy or propyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a metal catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce more saturated phenolic compounds .
Scientific Research Applications
2-Methoxy-5-propylphenol has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Methoxy-5-propylphenol can be compared with other similar compounds such as:
Eugenol (2-Methoxy-4-propylphenol): Both compounds have similar structures, but eugenol has the propyl group in a different position, which affects its chemical properties and applications.
Guaiacol (2-Methoxyphenol): Guaiacol lacks the propyl group, making it less hydrophobic and altering its reactivity and applications.
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Vanillin has an aldehyde group instead of a propyl group, giving it different chemical and biological properties.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-methoxy-5-propylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-3-4-8-5-6-10(12-2)9(11)7-8/h5-7,11H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZUORCZPIKYDQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C=C1)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20974097 | |
| Record name | 2-Methoxy-5-propylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20974097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58539-27-8 | |
| Record name | Phenol, 2-methoxy-5-propyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058539278 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methoxy-5-propylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20974097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methoxy-5-propylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


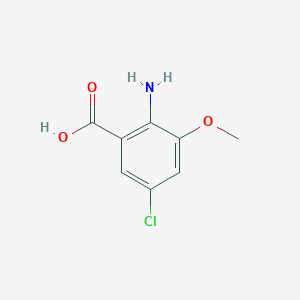


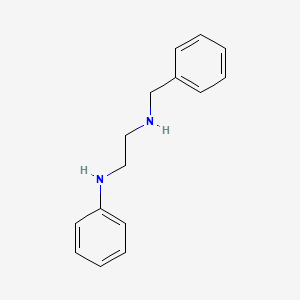
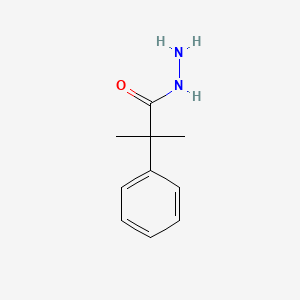
![Benzo[b]thiophen-5(4H)-one, 6,7-dihydro-](/img/structure/B3054084.png)
![1-[(2R,4S)-4-Hydroxy-5-methylideneoxolan-2-yl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3054085.png)
![1H-Benzo[f]indole-2,3-dione](/img/structure/B3054086.png)
